molecular formula C21H44O11 B1676779 Decaethylene Glycol Monomethyl Ether CAS No. 27425-92-9

Decaethylene Glycol Monomethyl Ether

Cat. No. B1676779
CAS RN: 27425-92-9
M. Wt: 472.6 g/mol
InChI Key: YMBLPWKGRIGDBP-UHFFFAOYSA-N
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Patent
US06355646B1

Procedure details

Potassium t-butoxide (Aldrich, 95%, 39.0 g) was added to a solution of tetraethylene glycol (Aldrich, 412.7 g) and methyl hexaethylene glycol chloride from above (95.8 g) at 18° C. over a 25 min period (ice/acetone bath). The reaction mixture was then stirred at 120° C. overnight. The pH was adjusted to 7 by the addition of hydrochloric acid (12 N, 11.7 ml), and volatiles were removed (64 Pa (0.48 Torr), up to 185° C.). The residual dark oil was diluted with toluene (250 ml), and treated with calcium chloride (38.1 g). After stirring for 18 h, the mixture was filtered through Celite™ and concentrated to a dark oil (102 g), which was fractionally distilled to provide decaethylene glycol monomethyl ether as an amber oil (64.4 g, 45%).
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
412.7 g
Type
reactant
Reaction Step One
Name
methyl hexaethylene glycol chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]C(C)([O-])C.[K+].[CH2:7]([OH:19])[CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][OH:18].[Cl-].C[CH:22]([OH:40])[CH2:23][O:24][CH2:25][CH2:26][O:27][CH2:28][CH2:29][O:30][CH2:31][CH2:32][O:33][CH2:34][CH2:35][O:36][CH2:37][CH2:38]O.Cl>>[CH3:1][O:18][CH2:17][CH2:16][O:15][CH2:14][CH2:13][O:12][CH2:11][CH2:10][O:9][CH2:8][CH2:7][O:19][CH2:38][CH2:37][O:36][CH2:35][CH2:34][O:33][CH2:32][CH2:31][O:30][CH2:29][CH2:28][O:27][CH2:26][CH2:25][O:24][CH2:23][CH2:22][OH:40] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
39 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
412.7 g
Type
reactant
Smiles
C(COCCOCCOCCO)O
Name
methyl hexaethylene glycol chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].CC(COCCOCCOCCOCCOCCO)O
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
11.7 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at 120° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were removed (64 Pa (0.48 Torr)
CUSTOM
Type
CUSTOM
Details
up to 185° C.
ADDITION
Type
ADDITION
Details
The residual dark oil was diluted with toluene (250 ml)
ADDITION
Type
ADDITION
Details
treated with calcium chloride (38.1 g)
STIRRING
Type
STIRRING
Details
After stirring for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite™
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark oil (102 g), which
DISTILLATION
Type
DISTILLATION
Details
was fractionally distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Measurements
Type Value Analysis
AMOUNT: MASS 64.4 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.